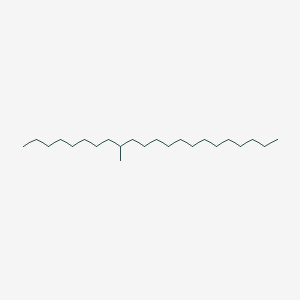
9-Methyldocosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyldocosane is a branched alkane with the molecular formula C23H48. It is a derivative of docosane, where a methyl group is attached to the ninth carbon atom in the chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyldocosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of docosane with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of unsaturated precursors. This process is conducted at high temperatures and pressures to ensure complete saturation of the hydrocarbon chain. The use of metal catalysts, such as palladium or platinum, is common in these reactions to facilitate the hydrogenation process.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyldocosane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under strong oxidizing conditions, this compound can be converted to various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, this compound can undergo reductive cleavage under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reductive cleavage.
Substitution: Halogenation typically requires the presence of halogens (Cl2, Br2) and ultraviolet light or heat to initiate the reaction.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Shorter chain alkanes.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
9-Methyldocosane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty chemical formulations.
Mécanisme D'action
The mechanism of action of 9-Methyldocosane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosane: A straight-chain alkane with the formula C22H46.
4-Methyldocosane: Another branched alkane with a methyl group on the fourth carbon atom.
Uniqueness
9-Methyldocosane is unique due to the specific position of the methyl group, which can influence its physical and chemical properties. This positional isomerism can result in differences in melting points, boiling points, and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
55193-36-7 |
|---|---|
Formule moléculaire |
C23H48 |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
9-methyldocosane |
InChI |
InChI=1S/C23H48/c1-4-6-8-10-12-13-14-15-16-18-20-22-23(3)21-19-17-11-9-7-5-2/h23H,4-22H2,1-3H3 |
Clé InChI |
ZCELPTJBINQNKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
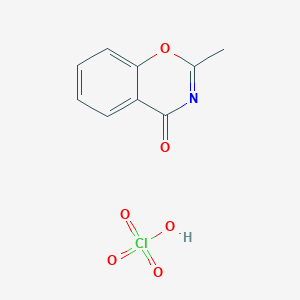
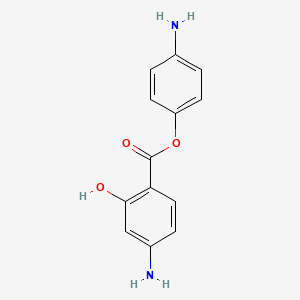
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
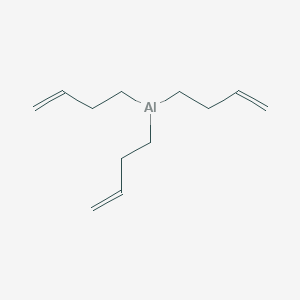
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
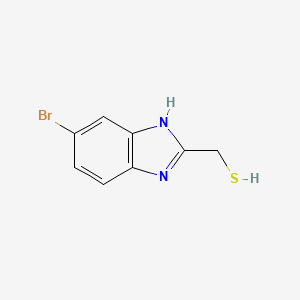
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)
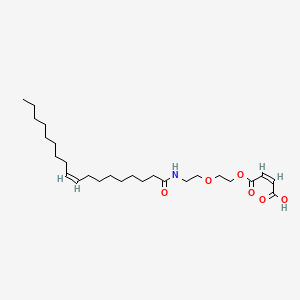

![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
